molecular formula C19H18N4O4S B2927953 Ethyl 2-(2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazol-4-yl)acetate CAS No. 2034580-99-7

Ethyl 2-(2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2927953
CAS No.: 2034580-99-7
M. Wt: 398.44
InChI Key: AQUJOFJIFRSJJZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a pyrimidine core substituted with a benzyloxy group, linked via a carboxamide bridge to a thiazole ring, and esterified with an ethyl acetate moiety. This structure combines pharmacophoric elements (pyrimidine, thiazole, and benzyloxy groups) associated with diverse biological activities, including anticancer and enzyme inhibition properties.

Properties

IUPAC Name

ethyl 2-[2-[(6-phenylmethoxypyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-2-26-17(24)8-14-11-28-19(22-14)23-18(25)15-9-16(21-12-20-15)27-10-13-6-4-3-5-7-13/h3-7,9,11-12H,2,8,10H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUJOFJIFRSJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(6-(benzyloxy)pyrimidine-4-carboxamido)thiazol-4-yl)acetate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesizing existing research findings, and presenting relevant data tables and case studies.

Structural Overview

The compound features a thiazole ring, a pyrimidine moiety, and a benzyloxy substituent. This structural diversity suggests potential pharmacological properties, particularly in antimicrobial and anticancer activities. The presence of both thiazole and pyrimidine rings is notable, as these structures are often associated with various biological activities.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies indicate that compounds with similar structural features exhibit significant biological activity against various microorganisms. For instance:

Microorganism Activity
Escherichia coliSignificant antibacterial activity
Staphylococcus aureusEffective against resistant strains
Pseudomonas aeruginosaNotable inhibitory effects
Candida albicansAntifungal properties

Research has shown that derivatives of thiazole and pyrimidine often exhibit potent antimicrobial effects, suggesting that this compound may share similar efficacy in combating bacterial and fungal infections .

Anticancer Activity

The compound's potential as an anticancer agent is also noteworthy. Thiazole-based compounds have been documented for their cytotoxic effects on various cancer cell lines. This compound's structural components may enhance its ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound could interact with key molecular targets involved in cancer progression .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may exert its effects through:

  • Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit enzymes critical for microbial survival and cancer cell proliferation.
  • Disruption of Cellular Signaling : The interaction with specific signaling pathways may lead to altered cell function and increased apoptosis in malignant cells.

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for their antimicrobial properties, revealing significant activity against both gram-positive and gram-negative bacteria .
  • Anticancer Research : Research focusing on thiazole-based anticancer agents demonstrated cytotoxic effects on various cancer cell lines, supporting the potential of this compound in cancer therapy .

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : The target compound’s benzyloxy-pyrimidine and carboxamido-thiazole distinguish it from analogs with ureido-phenyl (10d–f, ) or pyridine-trifluoromethyl groups (). These substituents likely influence lipophilicity and target binding.
  • Synthetic Efficiency : Analogs like 10d–f exhibit high yields (89–93%), suggesting robust synthetic routes for thiazole-acetate derivatives .
Anticancer Activity
  • Thiazole-Ureido Derivatives (10d–f) : These compounds, despite lacking pyrimidine moieties, show cytotoxicity profiles relevant to anticancer research. Their ureido and trifluoromethyl groups may enhance cellular penetration .
  • Thiazole-Hydrazone Derivatives () : Synthesized via hydrazinecarbothioamide intermediates, these derivatives highlight the role of thiazole-acetate scaffolds in anticancer agent design.
Enzyme Inhibition
  • Aromatase Inhibition (Compound 2e) : Compound 2e () demonstrated activity comparable to letrozole, a clinical aromatase inhibitor. The thiazole-hydrazone-imidazole scaffold suggests that the target compound’s carboxamido group could similarly modulate enzyme interactions .

Physicochemical and ADMET Properties

  • Fluorinated analogs (, MW 334.29) may exhibit enhanced metabolic stability due to trifluoromethyl groups .
  • Safety Profiles: Derivatives like ethyl 2-(2-aminothiazol-4-yl)acetate () have well-documented safety data, though substituents like benzyloxy or trifluoromethyl may require specific toxicity assessments.

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